6-Bromo-1H-indazol-3-ol
Overview
Description
6-Bromo-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Indazole Derivatives in Medicinal Chemistry
Indazole derivatives are celebrated for their wide range of biological activities, which have made them attractive scaffolds in drug discovery and development. For instance, they exhibit antibacterial, anticancer, antioxidant, and anti-inflammatory properties, among others, underlining their versatility as therapeutic agents. The pharmacological importance of the indazole scaffold is underscored by its ability to form the basic structure of numerous compounds with therapeutic value, including derivatives with anticancer and anti-inflammatory activities, as well as applications in neurodegeneration and disorders involving protein kinases (Ali et al., 2013); (Denya et al., 2018).
Catalysis and Organic Synthesis
Indazole derivatives have also found applications in catalysis and organic synthesis, particularly in the development of new synthetic strategies. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as effective tools for constructing functionalized indazole derivatives. These methodologies afford enhanced tolerance in medicinal applications, functional flexibility, and structural complexity, which are crucial for the synthesis of target indazoles in a one-step process (Shiri et al., 2022).
Antioxidant Activity Analysis
In the context of antioxidant activity analysis, indazole derivatives, including those similar to 6-Bromo-1H-indazol-3-ol, can be subjects in the determination of antioxidant capacity. Various assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the 2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test, are critical in assessing the antioxidant potential of chemical compounds, including indazoles. These methods rely on spectrophotometry to monitor the occurrence of characteristic colors or the discoloration of solutions, which may involve indazole derivatives in their evaluation processes (Munteanu & Apetrei, 2021).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 6-bromo-1h-indazol-3-ol, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It can be inferred from related indazole compounds that they interact with their targets (such as kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
Based on the known targets of similar indazole compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the known targets of similar indazole compounds, it can be inferred that the compound may have effects on cell cycle regulation and cell volume regulation .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indazol-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of inflammatory mediators such as prostaglandins. Additionally, this compound has shown potential interactions with other biomolecules, including various kinases and transcription factors, which further influence its biochemical properties.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting COX-2, this compound reduces the production of pro-inflammatory cytokines, thereby modulating the inflammatory response. Furthermore, it has been observed to affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis. These effects on cell signaling and gene expression highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COX-2 activity . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound has been found to interact with other enzymes and proteins, leading to the modulation of various signaling pathways. These interactions result in changes in gene expression, enzyme activity, and cellular metabolism, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a crucial factor in its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the degradation of the compound, reducing its efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively reduce inflammation and modulate gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of various metabolites. The interactions with enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once administered, the compound is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and lungs. Within cells, this compound interacts with transporters that facilitate its uptake and efflux, influencing its intracellular concentration. The binding to plasma proteins also affects the distribution and bioavailability of this compound, determining its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function . The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be transported to specific cellular compartments, such as the nucleus, where it influences gene expression and other nuclear processes. The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization, determining its overall biochemical effects.
Properties
IUPAC Name |
6-bromo-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWHHOSUZDEEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646270 | |
Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-92-6 | |
Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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